molecular formula C11H12ClN3O B2761710 2-Chloro-N-[2-(1H-indazol-5-yl)ethyl]acetamide CAS No. 2411318-06-2

2-Chloro-N-[2-(1H-indazol-5-yl)ethyl]acetamide

Cat. No.: B2761710
CAS No.: 2411318-06-2
M. Wt: 237.69
InChI Key: GBYRPFQKDQDAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-N-[2-(1H-indazol-5-yl)ethyl]acetamide” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond . It is also related to the class of compounds known as indazoles . Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .


Synthesis Analysis

The synthesis of indazole-containing derivatives has been a topic of interest in recent years due to their wide range of medicinal applications . The strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

The chemical reactions involving indazole-containing compounds are diverse and can lead to a wide variety of derivatives with different functional groups . These reactions often involve the formation of new C–N and N–N bonds .

Future Directions

The future directions in the field of indazole-containing compounds include the development of new synthetic approaches and the exploration of their diverse biological activities . There is a great importance of heterocyclic ring-containing drugs, and thus, there is a need for the development of new drugs that overcome the problems of antimicrobial resistance .

Properties

IUPAC Name

2-chloro-N-[2-(1H-indazol-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-6-11(16)13-4-3-8-1-2-10-9(5-8)7-14-15-10/h1-2,5,7H,3-4,6H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYRPFQKDQDAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCNC(=O)CCl)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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